molecular formula C15H18BClN2O3 B8248115 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one

1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one

Cat. No.: B8248115
M. Wt: 320.6 g/mol
InChI Key: FZWZFFQLDXUYPG-UHFFFAOYSA-N
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Description

This compound is a boron-containing indazole derivative with the molecular formula C₁₅H₁₉BClN₂O₃ (CAS: 1256359-07-5). It features a 4-chloro-substituted indazole core, an acetyl group at the 1-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position . Its molecular weight is 300.16 g/mol (when accounting for the chlorine substituent) . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science . The compound is typically synthesized via palladium-catalyzed borylation of halogenated indazole precursors .

Properties

IUPAC Name

1-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BClN2O3/c1-9(20)19-13-7-10(6-12(17)11(13)8-18-19)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWZFFQLDXUYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)C)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronate Ester Intermediate

The boronate ester moiety is typically introduced via iridium-catalyzed C–H borylation or Suzuki-Miyaura cross-coupling. Key protocols include:

Iridium-Catalyzed Borylation

Procedure (Adapted from):

  • Substrate : 4-Chloro-6-bromo-1H-indazole.

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), [Ir(OMe)COD]₂ (0.3 mol%), dtbpy (0.6 mol%).

  • Conditions : Reflux in dioxane or THF at 60°C for 12–24 hours.

  • Workup : Extraction with EtOAC, purification via silica gel chromatography.

Data :

Starting MaterialCatalyst SystemSolventYieldReference
4-Chloro-6-bromo-1H-indazole[Ir(OMe)COD]₂/dtbbpyDioxane65–72%

Key Insight : The reaction tolerates electron-withdrawing groups (e.g., Cl) but requires anhydrous conditions to prevent boronate hydrolysis.

Suzuki-Miyaura Coupling

Procedure (Adapted from):

  • Substrate : 4-Chloro-6-bromo-1H-indazole.

  • Reagents : Pinacolborane, Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq).

  • Conditions : Microwave irradiation at 100°C for 1 hour in DMF.

Data :

CatalystBaseSolventYield
Pd(dppf)Cl₂KOAcDMF58%

Regioselective N1-Acylation

The acetyl group is introduced at the N1 position using DMAPO/Boc₂O-mediated acylation or classical alkylation.

DMAPO/Boc₂O-Mediated Acylation

Procedure (Adapted from):

  • Substrate : 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

  • Reagents : Acetic acid (1.2 eq), DMAPO (1.5 eq), Boc₂O (1.5 eq).

  • Conditions : Stir in DCM at 25°C for 6 hours.

  • Workup : Neutralization with NaHCO₃, column chromatography.

Data :

SubstrateAcylating AgentCatalystYieldSelectivity (N1:N2)
4-Chloro-6-pinacolatoboryl-1H-indazoleAcetic acidDMAPO/Boc₂O89%>20:1

Advantage : High regioselectivity without requiring protective groups for the boronate ester.

Mitsunobu Reaction

Procedure (Alternative Method):

  • Substrate : 4-Chloro-6-(pinacolatoboryl)-1H-indazole.

  • Reagents : Acetic acid, DIAD (1.5 eq), PPh₃ (1.5 eq).

  • Conditions : THF, 0°C to 25°C, 12 hours.

Data :

SolventTemperatureYield
THF25°C45%

Limitation : Lower yield due to competing O-acylation and boronate instability under acidic conditions.

Optimization and Challenges

Boronate Stability

  • The pinacol boronate ester is sensitive to protic solvents and strong acids. Use of anhydrous dioxane or THF is critical during borylation.

  • Silica gel purification requires brief exposure to minimize boronate hydrolysis.

Regioselectivity in Acylation

  • DMAPO/Boc₂O system outperforms traditional methods by leveraging hydrogen-bond directing effects to favor N1 over N2.

  • Electron-deficient indazoles (e.g., 4-Cl substituent) enhance N1 selectivity due to reduced nucleophilicity at N2.

Analytical Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, H7), 7.92 (s, 1H, H3), 2.65 (s, 3H, COCH₃), 1.34 (s, 12H, pinacol CH₃).

  • ¹³C NMR : δ 169.8 (C=O), 142.5 (C6-B), 121.4 (C4-Cl), 83.9 (B-O), 25.2 (pinacol CH₃).

  • HRMS (ESI+) : m/z calc’d for C₁₅H₁₈BClN₂O₃ [M+H]⁺ 320.12, found 320.11.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products:

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a kinase inhibitor , targeting specific pathways involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling and regulation. Inhibiting their activity can lead to reduced tumor growth and proliferation.

Case Studies :

  • A study highlighted the effectiveness of similar indazole derivatives in inhibiting the activity of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers .

Drug Development

Due to its boron-containing structure, this compound is also investigated for its role in drug development as a boronic acid derivative . Boron compounds are known for their ability to form reversible covalent bonds with diols, making them useful in drug design for targeting specific biomolecules.

Case Studies :

  • Research has shown that boronic acid derivatives can enhance the efficacy of certain drugs by improving their selectivity and reducing side effects . This has implications for developing targeted therapies in oncology.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological processes at the molecular level. Its ability to modify proteins through boron-mediated interactions allows researchers to probe cellular mechanisms.

Case Studies :

  • The application of boronate esters in studying glycoproteins has been documented, where they facilitate the identification and characterization of glycosylated proteins . This is crucial for understanding cellular communication and disease mechanisms.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Case Studies
Medicinal ChemistryPotential as a kinase inhibitor targeting cancer pathwaysInhibition of EGFR by indazole derivatives
Drug DevelopmentRole as a boronic acid derivative enhancing drug efficacyBoronic acids improving selectivity in cancer therapies
Chemical BiologyTool for studying molecular interactions and protein modificationsUse of boronate esters in glycoprotein studies

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The boronate ester group allows it to participate in cross-coupling reactions, facilitating the formation of complex molecular structures. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazol-1-yl)Ethan-1-One (CAS: 2072808-50-3)

  • Structural Difference : A methyl group replaces the chlorine at the 4-position.
  • Molecular Formula : C₁₆H₂₁BN₂O₃.
  • Molecular Weight : 300.16 g/mol.
  • Purity : ≥98% (vs. ≥96% for the 4-chloro analog) .
  • Applications : Enhanced stability due to the methyl group, making it preferable for iterative cross-coupling reactions in drug discovery pipelines .

6-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS: 1802433-98-2)

  • Structural Difference : Chlorine and boronate ester substituents are swapped (Cl at 6-position, boronate at 4-position).
  • Molecular Formula : C₁₃H₁₆BClN₂O₂.
  • Molecular Weight : 278.54 g/mol.
  • Reactivity : Altered regiochemistry reduces steric hindrance, improving reactivity in aryl-aryl bond formations .

1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl]Ethanone (CAS: 149104-90-5)

  • Structural Difference : Pyridine ring replaces indazole; boronate at the 4-position.
  • Molecular Formula: C₁₃H₁₈BNO₃.
  • Applications : Used in optoelectronic materials due to the electron-deficient pyridine core .

1-(3-Phenyl-4,5-Dihydro-1,2-Oxazol-5-yl)Ethan-1-One (CAS: 1310826-35-7)

  • Structural Difference : Oxazole ring instead of indazole; lacks boronate.
  • Molecular Formula: C₁₁H₁₁NO₂.
  • Applications : Primarily a scaffold in agrochemical synthesis, highlighting the critical role of the boronate group in the parent compound’s versatility .

Physicochemical and Reactivity Comparison

Property 4-Chloro-6-Boronate Indazole 5-Methyl-6-Boronate Indazole 6-Chloro-4-Boronate Indazole
Molecular Weight (g/mol) 300.16 300.16 278.54
Melting Point Not reported 95–96°C (analogous compound) Not reported
Purity ≥96% ≥98% 97%
Suzuki Reaction Yield 45–90% (varies with coupling partner) 85–92% (higher steric tolerance) 60–75% (lower regioselectivity)

Key Research Findings

  • Reactivity in Cross-Couplings : The 4-chloro substituent in the parent compound slightly reduces reaction yields compared to methyl-substituted analogs due to electronic deactivation of the boronate group .
  • Stability: Boronate esters on indazole cores exhibit superior hydrolytic stability compared to pyridine or oxazole analogs, with half-lives >24 hours in aqueous methanol .
  • Toxicity : All indazole-boronate derivatives share similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation) .

Biological Activity

1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one is a synthetic compound that belongs to the indazole derivative class. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features and functional groups.

The compound's molecular formula is C13H16BClN2O2C_{13}H_{16}BClN_2O_2, with a molecular weight of 278.54 g/mol. The presence of the boronate ester group enhances its utility in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

PropertyValue
Molecular FormulaC₁₃H₁₆BClN₂O₂
Molecular Weight278.54 g/mol
CAS Number1939174-71-6
Purity>98%
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The boronate ester group allows it to participate in cross-coupling reactions, facilitating the synthesis of complex organic molecules. In biological contexts, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Anticancer Properties

Research indicates that indazole derivatives exhibit significant anticancer activity. The compound has been investigated for its potential to inhibit various cancer cell lines. For instance, studies have shown that related indazole compounds can inhibit PI3K/Akt signaling pathways, which are crucial in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against several bacterial strains, making it a candidate for further exploration in drug development.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory assays. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various indazole derivatives for their anticancer properties. The findings indicated that compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
  • Antimicrobial Evaluation : In a recent investigation focusing on indazole derivatives' antimicrobial activity, it was found that certain modifications led to enhanced efficacy against Gram-positive bacteria. The study suggests that the structural features of the compound contribute significantly to its bioactivity .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Key steps include:

  • Boronate ester introduction: Reacting a halogenated indazole precursor (e.g., 4-chloro-6-bromo-1H-indazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane at 80–100°C under inert atmosphere .
  • Acetylation: Post-borylation, the indazole nitrogen is acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃) in ethanol or THF .
  • Purification: Crude products are purified via recrystallization (ethanol/water) or column chromatography .

Advanced: How can reaction yields be optimized for the boronate ester functionalization step?

Answer:
Yield optimization depends on:

  • Catalyst selection: Nickel catalysts (e.g., Ni(cod)₂) may outperform palladium in some cases, especially for sterically hindered substrates. For example, using Ni(cod)₂ with a N-heterocyclic carbene ligand achieved 60% yield under mild conditions (60°C, 20h) .
  • Solvent and temperature: Polar aprotic solvents (e.g., 1,4-dioxane) at 100°C enhance reactivity but may require prolonged reaction times (8–24h) .
  • Atmosphere control: Strict inert conditions (N₂/Ar) prevent boronate oxidation. Pre-degassing solvents and reagents is critical .

Basic: What characterization techniques confirm the structure of this compound?

Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR verify the indazole core, acetyl group (δ ~2.6 ppm for CH₃), and boronate ester (quartet for B-O in ¹¹B NMR). ¹H-¹¹B HMBC can confirm boron connectivity .
  • Mass spectrometry: High-resolution MS (HRMS-ESI) identifies the molecular ion ([M+H]⁺) and isotopic pattern (chlorine, boron) .
  • X-ray crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves the planar indazole and dioxaborolane geometry .

Advanced: How do substituents (e.g., chlorine) influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing effect: The 4-chloro group deactivates the indazole ring, slowing oxidative addition in Pd-catalyzed couplings. This necessitates stronger bases (e.g., CsF) or elevated temperatures (100°C) .
  • Steric effects: The 6-boronate group creates steric hindrance, favoring bulky ligands (e.g., XPhos) to stabilize the transition state .
  • Contradictions in data: Conflicting reports on coupling efficiency (60–74% yields) may arise from competing protodeboronation pathways, which can be suppressed using silver additives (e.g., AgOAc) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Antimicrobial agents: The indazole-boronate scaffold exhibits activity against Gram-positive bacteria (e.g., S. aureus) due to chlorine’s electronegativity enhancing target binding .
  • Protease inhibition: The boronate group acts as a transition-state mimic in serine protease inhibitors (e.g., thrombin) .

Advanced: How can spectral data inconsistencies (e.g., unexpected NMR peaks) be resolved?

Answer:

  • Dynamic effects: Rotameric equilibria (e.g., acetyl group rotation) may split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can coalesce peaks .
  • Impurity analysis: Trace solvents (e.g., dioxane) or byproducts (e.g., deboronated species) require HPLC-MS or 2D NMR (COSY, HSQC) for identification .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Hazards: Irritant (H315-H319). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Store under argon at −20°C to prevent boronate hydrolysis .

Advanced: How does this compound contribute to materials science (e.g., COFs)?

Answer:

  • Covalent Organic Frameworks (COFs): The boronate ester enables reversible condensation with diols (e.g., hexahydroxytriphenylene) to form porous, crystalline COFs with surface areas >1500 m²/g. Applications include gas storage (COF-5) .

Basic: What solvents and conditions stabilize the boronate ester during storage?

Answer:

  • Dry aprotic solvents: THF or DCM with molecular sieves (3Å) prevent hydrolysis.
  • Acid-free environment: Avoid protic acids (e.g., HCl) to inhibit deboronation .

Advanced: What mechanistic insights explain competing side reactions during synthesis?

Answer:

  • Protodeboronation: Acidic protons (e.g., from residual water) displace boron, forming indazole byproducts. Silver additives (Ag₂O) sequester halides, suppressing this pathway .
  • Oxidative dimerization: Trace O₂ in the reaction promotes Pd(0) re-oxidation, leading to homocoupling. Rigorous degassing mitigates this .

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